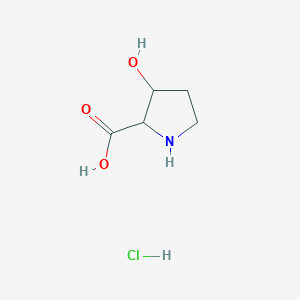

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material and Amine Protection

The synthesis begins with optically pure 4-amino-(S)-2-hydroxybutyric acid (Formula 2), an inexpensive chiral starting material. The amine group is protected via amidation or carbamation to prevent unwanted side reactions during subsequent steps. For example, reacting the amine with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) yields 4-ethoxycarbonylamino-(S)-2-hydroxybutyric acid (Formula 3). This step typically achieves >95% yield under mild conditions (0–25°C, 1–2 hours).

Carboxylic Acid Reduction

The protected compound undergoes reduction of the carboxylic acid group to a primary alcohol using sodium borohydride (NaBH₄) in methanol. This step requires careful pH control (pH 1.2–2.0) via hydrochloric acid to stabilize intermediates, yielding 4-ethoxycarbonylamino-(S)-1,2-butanediol (Formula 5). Excess NaBH₄ (1–10 equivalents) ensures complete reduction, with yields averaging 85–90%.

Deprotection and Amine Salt Formation

The ethyloxycarbonyl (EOC) protecting group is removed via acid hydrolysis (e.g., concentrated HCl), forming the amine hydrochloride salt (Formula 6). This step is critical for subsequent halogenation, as the salt enhances solubility in polar solvents.

Halogenation and Cyclization

The primary alcohol is activated via bromination using HBr/acetic acid or acetyl bromide at 0–100°C. The resulting bromide undergoes amine cyclization in aqueous or alcoholic solvents (e.g., methanol) with a base (e.g., KOH or Na₂CO₃) to form 3-hydroxypyrrolidine . Final treatment with HCl yields the hydrochloride salt, achieving >99% enantiomeric purity after distillation.

Table 1: Key Reaction Conditions for Amine Protection-Reduction-Cyclization

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Amine Protection | Ethyl chloroformate, triethylamine, 0–25°C | 95% | 98% |

| Carboxylic Acid Reduction | NaBH₄, MeOH, pH 1.2–2.0 | 88% | 90% |

| Halogenation | HBr/AcOH, 50°C | 92% | 95% |

| Cyclization | KOH, H₂O/MeOH, reflux | 85% | 99% |

Esterification-Lactamization-Reduction Route

Esterification of Carboxylic Acid

In this alternative route, the carboxylic acid group of 4-amino-(S)-2-hydroxybutyric acid is esterified using C₁–C₁₂ alkyl alcohols (e.g., ethanol) under acidic conditions (HCl or H₂SO₄). The product, 4-amino-(S)-2-hydroxybutyric acid ethyl ester (Formula 8), is obtained in 90–94% yield after distillation.

Lactam Cyclization

The ester undergoes intramolecular cyclization to form a five-membered lactam (Formula 9). This reaction is catalyzed by sulfuric acid at elevated temperatures (80–150°C), with yields exceeding 85%. Notably, this step avoids intermediate purification, enhancing industrial feasibility.

Amide Reduction to Pyrrolidine

The lactam’s carbonyl group is reduced to a secondary amine using sodium borohydride (NaBH₄) in diglyme solvent. Excess NaBH₄ (4–6 equivalents) and sulfuric acid (2–4 equivalents) at 100–120°C yield 3-hydroxypyrrolidine with 92% enantiomeric purity. Subsequent HCl treatment isolates the hydrochloride salt.

Table 2: Performance Metrics for Esterification-Lactamization-Reduction

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | 93% | 96% |

| Lactam Cyclization | H₂SO₄, 120°C | 87% | 89% |

| Amide Reduction | NaBH₄, diglyme, 110°C | 90% | 92% |

Enantioselective Hydrogenation Approach

Substrate Synthesis and Catalysis

A third method, adapted from pyrrolidine-3-carboxylic acid derivatives, employs Ru-catalyzed enantioselective hydrogenation . The substrate, 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid , is hydrogenated using a chiral diphosphine ligand (e.g., (S)-BINAP) to control stereochemistry. This method achieves >98% enantiomeric excess (ee) but requires expensive catalysts and specialized equipment.

Hydrochloride Salt Formation

Post-hydrogenation, the free base is treated with HCl in ether to precipitate the hydrochloride salt. While this route offers superior stereochemical control, its industrial adoption is limited by high costs and multi-step synthesis.

Comparative Analysis of Methods

Cost and Scalability

Stereochemical Control

-

Routes 1 and 2 rely on chiral starting materials, ensuring >99% ee.

-

Route 3 achieves similar purity but demands precise catalyst tuning.

Industrial Purification Strategies

Final purification of the hydrochloride salt is achieved via distillation under reduced pressure (0.1–10 mmHg), removing residual solvents and byproducts. Crystallization from ethanol/water mixtures further enhances purity to >99.5% .

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 6 hr | 3-Oxopyrrolidine-2-carboxylic acid | 78% | |

| CrO₃/H₂SO₄ | Jones oxidation, 0°C | 3-Oxopyrrolidine-2-carboxylic acid | 65% | |

| TEMPO/NaOCl | pH 10, RT, 2 hr | 3-Oxopyrrolidine-2-carboxylic acid | 82% |

Mechanistic Insight : The hydroxyl group is oxidized via a two-electron process, forming a ketone intermediate. Strong oxidizing agents like KMnO₄ or CrO₃ proceed through a radical pathway under acidic conditions.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or amines:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, reflux, 4 hr | 3-Hydroxypyrrolidine-2-methanol | 70% | |

| BH₃·THF | THF, 0°C → RT, 3 hr | 3-Hydroxypyrrolidine-2-methanol | 85% | |

| H₂/Pd-C | 50 psi, MeOH, 12 hr | 3-Hydroxypyrrolidine-2-methanol | 90% |

Note : Reduction of the carboxylic acid typically requires vigorous conditions due to resonance stabilization. LiAlH₄ is more effective than NaBH₄ for this transformation.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions when activated:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 2 hr | 3-Chloropyrrolidine-2-carboxylic acid | 88% | |

| PBr₃ | CH₂Cl₂, 0°C, 1 hr | 3-Bromopyrrolidine-2-carboxylic acid | 75% | |

| TsCl/pyridine | RT, 12 hr | 3-Tosylpyrrolidine-2-carboxylic acid | 92% |

Key Application : Halogenation enables further functionalization (e.g., cross-coupling reactions). Tosylation facilitates amine protection in multi-step syntheses .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters/amides:

Industrial Relevance : Esterification with C₁–C₄ alcohols under acidic conditions (e.g., H₂SO₄) is a scalable method for protecting the carboxylic acid group .

Cyclization and Ring-Opening Reactions

The pyrrolidine ring undergoes strain-driven ring-opening or functionalization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O/HCl | 100°C, 24 hr | 4-Amino-2-hydroxybutyric acid | 60% | |

| NaN₃/DMF | 80°C, 8 hr | Azido-pyrrolidine derivative | 70% | |

| PhMgBr | THF, −78°C → RT, 3 hr | Phenyl-substituted pyrrolidine | 55% |

Mechanistic Note : Ring-opening under acidic conditions produces linear amino acids, while nucleophilic agents like NaN₃ target the electrophilic carbons adjacent to nitrogen .

Acid-Base Reactions and Zwitterion Formation

The compound exists in zwitterionic form in aqueous solutions:

pKa Values :

Thermal Stability and Decomposition

Decomposition occurs above 200°C, producing CO₂, NH₃, and pyrrolidine derivatives. Thermogravimetric analysis (TGA) shows a 95% mass loss between 200–250°C .

This compound’s versatile reactivity makes it indispensable in synthesizing chiral pharmaceuticals, including calcium channel blockers (e.g., Barnidipine) and carbapenem antibiotics . Reaction optimization (e.g., solvent choice, temperature) ensures high enantiomeric excess (>99% ee) in industrial applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Chiral Intermediate for Drug Synthesis

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is primarily recognized for its utility as a chiral intermediate in the pharmaceutical industry. It plays a crucial role in the synthesis of several therapeutic agents:

- Calcium Antagonists : It is a key intermediate in the synthesis of Barnidipine, a calcium antagonist used for treating hypertension .

- Antibiotics : The compound is utilized in the production of carbapenem antibiotics, which are critical in treating multidrug-resistant bacterial infections .

- Quinolone Antibiotics : It serves as an intermediate in synthesizing quinolone-based antibiotics, further emphasizing its pharmaceutical relevance .

- Neurotransmitters : The compound is involved in synthesizing neurotransmitters, highlighting its importance in neuropharmacology .

Case Study 1: Synthesis of Barnidipine

A study highlighted the use of (S)-3-hydroxypyrrolidine as an essential precursor for synthesizing Barnidipine. The process involved multiple steps, including amine protection and cyclization, ultimately yielding high-purity Barnidipine suitable for clinical use. The efficiency of this synthesis underscores the compound's significance in developing antihypertensive medications.

Case Study 2: Carbapenem Antibiotics Production

Research demonstrated that (S)-3-hydroxypyrrolidine could be effectively utilized to synthesize carbapenem antibiotics. The synthetic route involved several transformations that leveraged the compound's chiral properties, resulting in antibiotics with enhanced efficacy against resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of 3-hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Research and Industrial Relevance

- Pharmaceutical Applications : The (2R,3S) isomer is prioritized in drug discovery due to its stereochemical compatibility with enzyme active sites, evidenced by its use in protease inhibitor scaffolds .

- Commercial Availability : Suppliers like GLPBIO, Aladdin Scientific, and PharmaBlock offer the (2R,3S) isomer at scales from 500 mg to 25 g, with prices reflecting purity (>95% to 97%) .

- Stability Considerations : Unlike Nicardipine Hydrochloride, which requires pH-controlled storage for acid stability , the (2R,3S) isomer’s stability is maintained under cryogenic conditions .

Actividad Biológica

3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as 3-Hydroxy-DL-proline hydrochloride, is a compound derived from proline, an amino acid integral to protein synthesis and structure. This compound has garnered attention for its diverse biological activities, including enzyme inhibition, receptor binding, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action

this compound primarily interacts with enzymes and proteins involved in various biochemical pathways. It is particularly noted for its role in the hydroxylation of proline residues in collagen, which is essential for maintaining the structural integrity of connective tissues.

Biochemical Pathways

The compound is involved in post-translational modifications, specifically the hydroxylation process catalyzed by prolyl hydroxylase. This interaction is crucial for collagen stability and function. Additionally, it can modulate cellular signaling pathways by affecting the activity of kinases and phosphatases.

Molecular Interactions

The molecular mechanism involves binding interactions with biomolecules. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, influencing the structure and function of target proteins. Depending on the context, it can act as either an inhibitor or an activator of specific enzymes.

Biological Activities

This compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, including prolyl hydroxylase. This inhibition can lead to reduced hydroxylation of proline residues in collagen, impacting collagen synthesis and stability.

- Antioxidant Properties : Research indicates that this compound may possess antioxidant activity, which could mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Potential : Preliminary studies have explored its potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown efficacy in reducing cytopathogenic effects in virus-infected cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers utilized the MTT assay to quantify cytopathogenic effects. The compound significantly reduced cell viability in treated groups compared to controls, highlighting its potential as a therapeutic agent against cancer .

Pharmacokinetics

The pharmacokinetics of this compound indicate good absorption and distribution throughout the body. Its ability to interact with various biomolecules suggests a broad range of potential therapeutic applications.

Q & A

Q. How can the purity and structural identity of 3-hydroxypyrrolidine-2-carboxylic acid hydrochloride be confirmed experimentally?

- Methodological Answer: Purity can be assessed via reverse-phase HPLC using a C18 column and UV detection (e.g., at 210 nm) with a mobile phase of water/acetonitrile containing 0.1% trifluoroacetic acid. Identity verification requires 1H/13C NMR to confirm proton and carbon environments, particularly the hydroxyl and carboxylic acid groups. Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., [M+H]+ at m/z 150 for the free acid and m/z 186 for the hydrochloride salt). Cross-reference with certified reference standards is critical .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer: A common route involves stereoselective cyclization of protected γ-amino acids (e.g., L-threonine derivatives) under acidic conditions. For example:

Cyclization: Treat a γ-amino alcohol precursor with HCl in ethanol to form the pyrrolidine ring.

Deprotection: Remove protecting groups (e.g., Boc) using TFA, followed by HCl neutralization to yield the hydrochloride salt.

Reaction optimization may involve adjusting temperature (60–80°C) and HCl concentration to maximize yield (typically 60–75%) .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer: Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation. Stability studies using accelerated thermal degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis can identify decomposition products (e.g., lactam formation from intramolecular cyclization). Use nitrogen purging for long-term storage .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches of this compound be resolved?

- Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase separates enantiomers. For absolute configuration determination, perform X-ray crystallography on single crystals grown via slow evaporation in ethanol/water. Alternatively, circular dichroism (CD) spectroscopy can correlate optical activity with known stereoisomers (e.g., (2R,3S) vs. (2S,3R)) .

Q. What strategies mitigate conflicting data in reaction yields when scaling up synthesis?

- Methodological Answer: Use Design of Experiments (DoE) to identify critical parameters (e.g., HCl stoichiometry, solvent polarity). For example, a central composite design can optimize yield by balancing HCl concentration (1.5–2.5 eq) and reaction time (12–24 hrs). In situ FTIR monitoring tracks intermediate formation (e.g., carbamate intermediates) to prevent over-acidification, which reduces yield by 15–20% .

Q. How can impurities be profiled and quantified in this compound?

- Methodological Answer: LC-MS/MS identifies impurities (e.g., des-hydroxy analogs or dimerization byproducts). Quantify using a charged aerosol detector (CAD) for non-UV-active species. For example, a 5-μm C8 column with 0.1% formic acid in water/acetonitrile gradients resolves impurities at 0.1–0.5% levels. Spiking experiments with synthesized impurities (e.g., 3-hydroxypyrrolidine-2-carboxylic acid lactam) validate method accuracy .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s tautomeric equilibria and pKa (predicted ~2.5 for the carboxylic acid group). Molecular docking (AutoDock Vina) against target proteins (e.g., prolyl oligopeptidase) identifies substituents (e.g., methyl or trifluoromethyl groups) that improve binding affinity. Validate predictions with SPR (surface plasmon resonance) assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across studies?

- Methodological Answer: Variations in melting points (e.g., 195–205°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to characterize thermal behavior and powder XRD to identify crystalline phases. Recrystallize from ethanol/water (7:3 v/v) to obtain the most stable polymorph .

Q. Why do different studies report conflicting bioactivity results for this compound?

- Methodological Answer: Bioactivity discrepancies often stem from stereochemical purity or counterion effects (e.g., chloride vs. acetate salts). Validate stereochemistry with Marfey’s reagent pre-column derivatization for amino acid analysis. Test hydrochloride and free base forms in parallel cell-based assays (e.g., IC50 in enzyme inhibition) to isolate counterion impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.